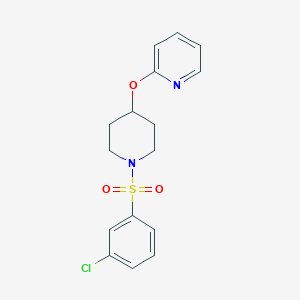

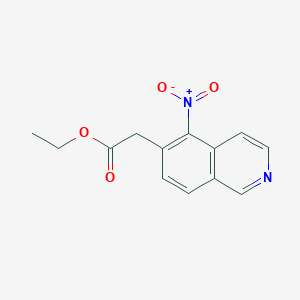

![molecular formula C21H30N4O4 B2492784 N1-(2-(苯并[d][1,3]二噁英-5-基)-2-(4-甲基哌嗪-1-基)乙基)-N2-环戊氧草酰胺 CAS No. 896335-18-5](/img/structure/B2492784.png)

N1-(2-(苯并[d][1,3]二噁英-5-基)-2-(4-甲基哌嗪-1-基)乙基)-N2-环戊氧草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of benzimidazole derivatives through reactions such as reductive amination, coupling reactions, and cyclization. For instance, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine demonstrates the complexity and specificity required in synthesizing compounds within this class, highlighting the importance of precise chemical reactions to achieve the desired product (Cignarella, Loriga, & Paglietti, 1979).

Molecular Structure Analysis

The molecular structure of compounds similar to "N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide" is determined using techniques such as X-ray crystallography. These analyses provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's potential interactions with biological targets. For example, the crystal structure analysis of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole illustrates the planarity of the benzimidazole ring system and the specific geometry of the piperazine ring, which are key factors in the compound's biological activity (Özbey, Kuş, & Göker, 2001).

Chemical Reactions and Properties

Compounds in this category undergo a variety of chemical reactions, including cycloadditions, which are pivotal in extending the chemical framework and introducing functional groups that modulate biological activity. The regio- and stereoselective cycloadditions of related compounds to methyl methacrylate, for example, showcase the complexity of reactions employed to achieve structural diversity and specificity (Novak et al., 2011).

科学研究应用

1. 吡嗪衍生物的合成和生物活性

吡嗪衍生物以其多样的生物活性而闻名,包括抗微生物和抗精神病特性。对各种吡嗪化合物的合成和评价已经导致了发现具有潜在应用于治疗细菌感染和精神障碍的新药物。对这些化合物的结构分析和生物评价为理解如何修改吡嗪核心可以影响生物活性提供了基础,这对于基于感兴趣化合物开发新的治疗剂可能是相关的。

抗微生物和抗精神病潜力:对吡嗪衍生物的研究,例如Özbey et al. (2001)和Kohara等人(2002年)的研究,已经显示了这些化合物在抗微生物和抗精神病应用中的潜力。这些研究突出了吡嗪基团对这些分子的生物活性的贡献的重要性。

神经化学研究:吡嗪衍生物也已被研究其神经化学特性,为其作为中枢神经系统药物的潜力提供了见解。Liégeois等人(1994年)的工作展示了对吡嗪衍生物的结构修饰如何影响其对神经递质受体的亲和力,暗示了在开发新的治疗神经系统疾病的可能应用。

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-24-8-10-25(11-9-24)17(15-6-7-18-19(12-15)29-14-28-18)13-22-20(26)21(27)23-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLUGVQKTXAVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)